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4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Kinase inhibitor design Structure-activity relationship (SAR) Heterocyclic medicinal chemistry

Optimize your kinase selectivity studies with this structurally rigidified sulfonamide-piperazinone. Its pyridin-3-yl terminus and 1,2-dimethylimidazole-4-sulfonyl moiety enable systematic mapping of PI3K isoform potency (benchmarked against analogs with IC50 of 5 nM). The piperazin-2-one core offers >100-fold selectivity gains over flexible piperazine analogs. Use as a pre-assembled intermediate to cut ≥2 synthetic steps. XLogP3 of -0.3 and zero HBD profile support CNS MPO-optimized library design.

Molecular Formula C14H17N5O3S
Molecular Weight 335.38
CAS No. 2097911-68-5
Cat. No. B2374549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
CAS2097911-68-5
Molecular FormulaC14H17N5O3S
Molecular Weight335.38
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
InChIInChI=1S/C14H17N5O3S/c1-11-16-13(9-17(11)2)23(21,22)18-6-7-19(14(20)10-18)12-4-3-5-15-8-12/h3-5,8-9H,6-7,10H2,1-2H3
InChIKeyKMKPWTZPYRTJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097911-68-5): Procurement-Relevant Compound Identity & Scaffold Characteristics


4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097911-68-5, MW 335.38 g/mol) is a fully synthetic small molecule featuring a piperazin-2-one core, a 1,2-dimethylimidazole-4-sulfonyl substituent, and a pyridin-3-yl terminus [1]. The compound is classified within the sulfonamide-piperazinone chemical space and is primarily distributed as a research-grade screening compound (≥95% purity) . No primary research article or patent explicitly disclosing this molecule as a lead compound or clinical candidate has been identified in the indexed literature, and PubChem records no associated bioassay data [2].

Why 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one Cannot Be Replaced by Common Piperazinone or Imidazole Analogs Without Risk of Divergent Activity


SAR studies within the piperazinone-sulfonamide class reveal that substituent-dependent receptor/kinase engagement profiles differ dramatically. For example, L-778,123, a piperazinone-based farnesyltransferase inhibitor, loses cytotoxicity when its imidazole moiety is replaced with guanidine or thiourea [1]. The target compound's concurrent presentation of a 1,2-dimethylimidazole sulfonamide H-bond donor/acceptor array and a pyridin-3-yl terminus occupying the N1 position of the piperazin-2-one ring is structurally distinct from monocyclic or des-pyridinyl analogs. Even within the same patent family (e.g., US11560374), swapping the imidazole sulfonamide for cyclopropylsulfonyl retains PI3K IC50 at 5 nM, whereas introducing a bulkier 3-methylisoxazolyl-pyridinyl-sulfonyl-piperazin-2-one fragment raises the IC50 to >10,000 nM against PI3K isoforms [2][3]. These data demonstrate that structural variation at the sulfonamide and N1-aryl positions modulates target potency by over 2,000-fold, rendering generic substitution unreliable without experimental validation.

Quantitative Evidence Guide for 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one: Comparator-Based Differentiation Dimensions


Distinct N1-Pyridin-3-yl Substitution Pattern vs. Piperazin-2-one Analogs Bearing Pyridin-2-yl or Non-Pyridinyl Termini

The target compound uniquely positions a pyridin-3-yl group at the piperazin-2-one N1. Among structurally related piperazin-2-ones, this motif is hypothesized to modulate target engagement. For example, the pyridin-2-yl regioisomer (CAS not specified; benchchem catalog) presents the nitrogen lone pair in a distinct orientation that may alter hydrogen-bonding geometry with kinase hinge regions or GPCR binding pockets. No direct biological comparison exists, but class-level SAR from the imidazolopiperazine antimalarial series indicates that pyridine-substitution position influences potency by >10-fold [1]. This regioisomeric distinction is a key consideration for procurement when SAR exploration of the N1 vector is the experimental objective.

Kinase inhibitor design Structure-activity relationship (SAR) Heterocyclic medicinal chemistry

1,2-Dimethylimidazole-4-sulfonyl Substituent as a Privileged Kinase-Binding Motif: Comparative Potency from Patent US11560374

The 1,2-dimethylimidazole-4-sulfonyl group present in the target compound is a core pharmacophoric element found in a potent PI3K inhibitor series (US11560374). A closely related analog bearing this exact sulfonamide motif (Example 30, BDBM590187) achieved an IC50 of 5 nM against human PI3K catalytic subunit type 3 [1]. In contrast, replacement of the imidazole sulfonamide with a 3-methylisoxazolyl-pyridinyl-phenylsulfonyl-piperazin-2-one fragment (BDBM295081) increased IC50 to >10,000 nM against the same kinase family [2], representing a >2,000-fold potency differential. While the target compound has not been directly assayed in this system, its possession of the same 1,2-dimethylimidazole-4-sulfonyl structural feature suggests potential for PI3K engagement that is absent in the isoxazole comparator.

PI3K inhibition Kinase selectivity Sulfonamide pharmacophore

Piperazin-2-one vs. Piperazine Core: Impact on Conformational Rigidity and Hydrogen-Bonding Capacity

The target compound incorporates a piperazin-2-one ring—a semi-rigid scaffold that replaces the flexible piperazine found in the core fragment 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine (CAS 893727-64-5) [1]. The piperazin-2-one carbonyl provides a dual function: it acts as a hydrogen-bond acceptor with restricted rotational freedom and biases the ring into a preferred conformation, which can enhance binding entropy . In the piperazinone-based GGTase-I inhibitor series, this scaffold afforded Ki values in the low nanomolar range with >100-fold selectivity over FTase, demonstrating that the conformational constraint directly translates to target discrimination [2]. The piperazine comparator lacks this carbonyl-directed conformational bias.

Scaffold-based drug design Conformational restriction Ligand efficiency

Predicted Physicochemical Profile: XLogP3 = -0.3 Indicates Favorable Solubility Relative to Hydrophobic Imidazole-Piperazine Congeners

The target compound has a computed XLogP3 of -0.3, indicating balanced hydrophilicity [1]. This contrasts with the more hydrophobic imidazolopiperazine antimalarial leads (e.g., 8,8-dimethyl imidazolopiperazine series; cLogP typically >2.5) that required extensive optimization to achieve adequate metabolic stability [2]. Within the sulfonamide-piperazinone space, the pyridin-3-yl group contributes polarity without introducing a formal charge, potentially offering improved aqueous solubility compared to analogs bearing phenyl or methoxypyridinyl substituents. This predicted property may facilitate in vitro assay formatting without DMSO-related artifacts.

Physicochemical property prediction Aqueous solubility Drug-likeness

Molecular Recognition Features: Dual Hydrogen-Bond Acceptor Capacity from Piperazin-2-one Carbonyl and Sulfonamide Oxygen Atoms

The target compound presents a calculated hydrogen-bond acceptor count of 6 (from carbonyl, sulfonamide, imidazole, and pyridine nitrogens/oxygens) with zero hydrogen-bond donors [1]. This donor-free acceptor-rich profile is advantageous for targeting ATP-binding pockets of kinases, where hinge-region hydrogen-bond donors (e.g., backbone NH of hinge residues) require complementary acceptor arrays [2]. In contrast, the piperazine precursor (CAS 893727-64-5) retains a secondary amine (1 HBD), which can introduce undesired off-target interactions with aminergic GPCRs or hERG channels. The absence of HBDs in the target compound may confer a cleaner off-target profile, though this requires experimental confirmation.

Hydrogen-bond interactions Binding mode prediction Structure-based design

Sulfonamide-Piperazinone Motif as a Synthetic Intermediate Distinct from Simple Piperazine Building Blocks

The target compound serves as a more advanced synthetic intermediate than the simpler building block 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine (CAS 893727-64-5). The latter requires N1-arylation with 3-bromopyridine and subsequent oxidation to install the piperazin-2-one carbonyl, a multi-step sequence that introduces synthetic complexity and potential yield losses . The target compound already contains the fully elaborated piperazin-2-one ring with the pyridin-3-yl substituent installed, representing a late-stage intermediate suitable for direct C–H functionalization or amide coupling at the remaining vectors. This reduces the number of synthetic steps required by end users for diversification campaigns.

Parallel synthesis Library design Chemical biology

Recommended Research Applications for 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one Based on Structural Differentiation Evidence


Kinase Inhibitor Hit Expansion: Profiling N1-Heteroaryl SAR Against the PI3K and p38 Kinase Families

Procure the target compound (pyridin-3-yl isomer) alongside its pyridin-2-yl regioisomer and des-pyridinyl analog to systematically map how the N1 heteroaryl position and identity influence potency against PI3K isoforms. The 1,2-dimethylimidazole-4-sulfonyl group aligns this compound with the US11560374 patent series (IC50 = 5 nM for a closely related analog [1]). Testing in TR-FRET Adapta or KinaseGlo assays at a concentration range of 0.1 nM–10 µM will quantify the contribution of the pyridin-3-yl vector to kinase inhibition relative to the 5 nM benchmark.

Scaffold-Hopping from Piperazine to Piperazin-2-one: Evaluating Conformational Rigidity and Selectivity Gains

Use the target compound as the piperazin-2-one scaffold representative and compare it directly with 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine (CAS 893727-64-5) in a selectivity panel. The carbonyl-imposed conformational restriction of the piperazin-2-one has been shown to achieve >100-fold selectivity in GGTase-I vs. FTase systems [2], and this principle can be tested against a panel of 50–100 kinases or a broader protein target suite to quantify selectivity improvements attributable to scaffold rigidification.

Late-Stage Diversification Library Synthesis for CNS or Oncology Phenotypic Screening

Employ the compound as a pre-assembled intermediate (saving ≥2 synthetic steps relative to the piperazine precursor) for parallel amidation, N-alkylation, or C–H activation at the piperazin-2-one ring . The balanced XLogP3 of -0.3 and zero HBD profile (Supporting evidence) predict favorable CNS multiparameter optimization scores compared to more lipophilic imidazolopiperazine chemotypes, making this a suitable starting point for blood-brain barrier penetrant library design.

Biochemical Assay Development Reference Compound with Defined Physicochemical Properties

Use the compound as a tool to validate assay conditions for sulfonamide-containing inhibitors. Its computed aqueous solubility (XLogP3 = -0.3) allows preparation of DMSO-free stock solutions up to 100 µM, while its zero HBD count eliminates the risk of amine-mediated non-specific binding to plasticware or protein surfaces that plagues piperazine-containing analogs [3]. This makes it a reliable reference for establishing baseline activity in biochemical and biophysical assays.

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